molecular formula C6H10N2O8 B1616048 2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate CAS No. 37098-43-4

2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate

Cat. No.: B1616048
CAS No.: 37098-43-4
M. Wt: 238.15 g/mol
InChI Key: QGRCHCXTJJGBKG-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate is a chemical compound with the molecular formula C6H14N2O10 and a molecular weight of 274.18 g/mol. It is also known by its IUPAC name, 3,6-dinitrocyclohexane-1,2,4,5-tetrol. This compound is characterized by the presence of two nitro groups and four hydroxyl groups on a cyclohexane ring, along with two water molecules of hydration.

Preparation Methods

The synthesis of 2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate typically involves the nitration of a suitable precursor, such as cyclohexane-1,2,4,5-tetrol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the cyclohexane ring.

Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or alkoxides using appropriate reagents like thionyl chloride or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 2,3,5,6-tetrahydroxy-1,4-diaminocyclohexane.

Scientific Research Applications

2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds and can be used in studies involving nitration and reduction reactions.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents, especially those targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials, including explosives and propellants, due to the presence of nitro groups.

Mechanism of Action

The mechanism by which 2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate exerts its effects is primarily related to its chemical structure. The nitro groups can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl groups can form hydrogen bonds, affecting the compound’s solubility and binding properties. These interactions can modulate various molecular targets and pathways, depending on the specific application and context.

Comparison with Similar Compounds

2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate can be compared with other similar compounds, such as:

    Cyclohexane-1,2,4,5-tetrol: Lacks nitro groups and has different reactivity and applications.

    2,3,5,6-Tetrahydroxy-1,4-diaminocyclohexane:

    1,4-Dinitrobenzene: An aromatic compound with nitro groups, differing significantly in structure and reactivity.

The uniqueness of this compound lies in its combination of hydroxyl and nitro groups on a cyclohexane ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3,6-dinitrocyclohexane-1,2,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O8/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h1-6,9-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRCHCXTJJGBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)[N+](=O)[O-])O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958264
Record name 3,6-Dinitrocyclohexane-1,2,4,5-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37098-43-4
Record name MLS003170921
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Dinitrocyclohexane-1,2,4,5-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate
Reactant of Route 2
2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate
Reactant of Route 3
2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate
Reactant of Route 4
2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate
Reactant of Route 5
2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate
Reactant of Route 6
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